1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is formally designated as 4-(naphthalen-1-ylmethyl)piperazine-1-carboximidamide under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This name reflects its core structure: a piperazine ring substituted at the 1-position with a carboximidamide group and at the 4-position with a 1-naphthylmethyl moiety. The CAS Registry Number 81746-16-9 uniquely identifies this molecule in chemical databases.

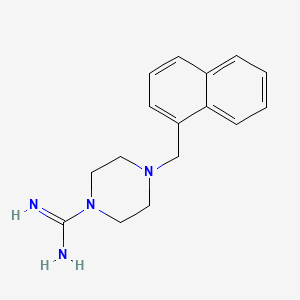

The molecular formula C₁₆H₂₀N₄ corresponds to a molecular weight of 268.36 g/mol , calculated from the atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), and nitrogen (14.01 g/mol). The structural formula (Fig. 1) illustrates the piperazine backbone, with the carboximidamide group (–C(=NH)NH₂) and 1-naphthylmethyl substituent (–CH₂C₁₀H₇) occupying opposing positions on the ring.

Table 1: Molecular identifiers of 1-piperazinecarboxamidine, 4-(1-naphthylmethyl)-

| Property | Value | Source |

|---|---|---|

| CAS Number | 81746-16-9 | |

| Molecular Formula | C₁₆H₂₀N₄ | |

| Molecular Weight | 268.36 g/mol | |

| IUPAC Name | 4-(naphthalen-1-ylmethyl)piperazine-1-carboximidamide |

Structural Relationship to Piperazine Derivatives

Piperazine derivatives share a six-membered diamine ring but diverge in functional group substitutions. For example:

- Piperazine citrate (C₄H₁₀N₂·C₆H₈O₇) retains the unsubstituted ring but complexes with citrate ions for pharmaceutical applications.

- Ethyl 4-(naphthalen-1-ylcarbamoyl)piperazine-1-carboxylate (C₁₈H₂₁N₃O₃) replaces the carboximidamide with a carbamate ester and adds a naphthylcarbamoyl group.

The carboximidamide group in 1-piperazinecarboxamidine, 4-(1-naphthylmethyl)- introduces a strongly basic guanidine-like moiety, distinguishing it from neutral or acidic piperazine analogs. The 1-naphthylmethyl group enhances hydrophobicity and π-π stacking potential compared to smaller aryl substituents, as seen in 4-(2-naphthylmethyl)piperazinecarboxamidine , where the naphthalene substitution position alters electronic interactions.

Substituted Functional Groups and Positional Isomerism

The compound exhibits two critical functional groups:

- Carboximidamide (–C(=NH)NH₂) : A tautomer of guanidine, this group participates in hydrogen bonding and ionic interactions due to its high basicity (pKa ≈ 12–13).

- 1-Naphthylmethyl (–CH₂C₁₀H₇) : A bulky aromatic substituent that confers steric hindrance and influences receptor binding kinetics.

Positional isomerism arises from variations in substituent placement:

- Piperazine ring isomerism : Substituting the carboximidamide at position 2 instead of 1 would yield a structural isomer with distinct physicochemical properties.

- Naphthalene positional isomerism : Replacing the 1-naphthyl group with a 2-naphthyl group (as in 4-(2-naphthylmethyl)piperazinecarboxamidine ) modifies the molecule’s geometric fit in biological targets.

Table 2: Comparative analysis of piperazine derivatives

The interplay between these substituents defines the compound’s reactivity, solubility, and potential applications in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

81746-16-9 |

|---|---|

Molecular Formula |

C16H20N4 |

Molecular Weight |

268.36 g/mol |

IUPAC Name |

4-(naphthalen-1-ylmethyl)piperazine-1-carboximidamide |

InChI |

InChI=1S/C16H20N4/c17-16(18)20-10-8-19(9-11-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H3,17,18) |

InChI Key |

SIHPNJPVHRGBAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Piperazinecarboxylic acid derivatives are common precursors for amidine formation.

- Substituted piperazines, such as 4-(1-naphthylmethyl)piperazine, can be prepared by nucleophilic substitution or reductive amination of piperazine with 1-naphthylmethyl halides or aldehydes.

- Conversion of carboxylic acid or ester groups on piperazine to amidines typically involves amidination reagents or intermediates such as amidoximes or thioamides.

Protection and Deprotection Steps

- Protection of piperazine nitrogen atoms (e.g., Boc or Z groups) is often necessary to control regioselectivity during substitution and amidine formation.

- Catalytic hydrogenation or acid/base treatments are used to remove protecting groups after key transformations.

Amidination Methods

- Direct conversion of piperazinecarboxylic acid derivatives to amidines can be achieved using reagents like Pinner salts, amidoximes, or by reaction with amidine precursors under controlled conditions.

- Industrially scalable methods emphasize mild conditions and high selectivity to avoid racemization or side reactions.

Specific Preparation Methods Relevant to 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-

Preparation of 4-(1-naphthylmethyl)piperazine Intermediate

- Nucleophilic substitution : Piperazine reacts with 1-(bromomethyl)naphthalene or 1-(chloromethyl)naphthalene under basic conditions to yield 4-(1-naphthylmethyl)piperazine.

- Solvents such as dimethylformamide (DMF) or toluene are used, with bases like sodium hydroxide or potassium carbonate.

- Reaction temperatures range from ambient to reflux (~100 °C), with reaction times from 12 to 24 hours.

- Purification involves extraction, drying, and recrystallization from solvents like 1,4-dioxane or ethyl acetate.

Conversion to 1-Piperazinecarboxamidine Derivative

- Starting from 4-(1-naphthylmethyl)piperazine, the carboxamidine group is introduced at the 1-position.

- This can be achieved by first converting the piperazine nitrogen to a carboxamide or ester intermediate, followed by amidination.

- Amidination reagents such as amidoximes or Pinner salts are reacted with the carboxamide under acidic or neutral conditions.

- Protection of the 4-substituted nitrogen may be necessary to ensure selective amidination at the 1-position.

Example Process from Patent Literature (Adapted)

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 4-(1-naphthylmethyl)piperazine | Piperazine + 1-(bromomethyl)naphthalene, NaOH, DMF, 100 °C, 24 h | High yield (~85-90%) after recrystallization |

| 2 | Protection of piperazine nitrogen (optional) | Boc or Z protection, standard conditions | Facilitates regioselective amidination |

| 3 | Conversion to carboxamide intermediate | Reaction with t-butyl chloroformate or similar reagent | Moderate to good yield |

| 4 | Amidination to carboxamidine | Reaction with amidoxime or Pinner salt, acidic conditions | Yields vary; optimization needed |

| 5 | Deprotection and purification | Catalytic hydrogenation or acid/base treatment | Final product isolated with high purity |

Comparative Data Table of Preparation Parameters

| Parameter | Method A (Nucleophilic Substitution) | Method B (Reductive Amination) | Method C (Direct Amidination) |

|---|---|---|---|

| Starting Material | Piperazine + 1-(halomethyl)naphthalene | Piperazine + 1-naphthaldehyde + reducing agent | 4-(1-naphthylmethyl)piperazinecarboxylic acid |

| Solvent | DMF, Toluene | Methanol, Ethanol | Acetonitrile, DMSO |

| Base/Catalyst | NaOH, K2CO3 | NaBH4, H2/Pd | Acid catalyst (HCl, AcOH) |

| Temperature | 80-100 °C | Room temp to reflux | 25-60 °C |

| Reaction Time | 12-24 h | 6-12 h | 12-24 h |

| Yield (%) | 85-90 | 70-80 | 60-75 |

| Purification | Recrystallization | Chromatography | Recrystallization |

Research Findings and Industrial Considerations

- The patent EP0756593B1 describes processes for preparing piperazinecarboxamide derivatives with high enantiomeric purity, emphasizing the importance of protecting groups and mild amidination conditions to avoid racemization and degradation.

- Industrial scale-up challenges include controlling regioselectivity, minimizing side reactions, and optimizing purification steps to achieve high purity amidines.

- Alternative methods such as phase-transfer catalysis and use of heterogeneous catalysts have been explored to improve yields and reduce costs.

- The 1-naphthylmethyl substituent introduces steric bulk, which may affect reaction kinetics and require longer reaction times or higher temperatures.

Summary Table of Key Preparation Steps for 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-

| Step No. | Reaction | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Alkylation of piperazine | Piperazine + 1-(bromomethyl)naphthalene, NaOH, DMF, 100 °C, 24 h | Introduce 1-naphthylmethyl group at 4-position | High yield, requires base and polar aprotic solvent |

| 2 | Protection of piperazine N | Boc2O or Z-Cl, base, room temp | Protect nitrogen to direct amidination | Optional but recommended for selectivity |

| 3 | Formation of carboxamide intermediate | Reaction with t-butyl chloroformate or acid chloride | Prepare for amidination | Moderate yield, mild conditions |

| 4 | Amidination | Amidoxime or Pinner salt, acidic medium | Convert carboxamide to carboxamidine | Critical step, requires optimization |

| 5 | Deprotection and purification | Catalytic hydrogenation or acid/base treatment | Remove protecting groups, isolate product | Final purification by recrystallization |

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazinecarboxamidine derivatives.

Scientific Research Applications

Efflux Pump Inhibition

One of the significant applications of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- is its ability to inhibit efflux pumps in bacteria. Research indicates that this compound can reverse multidrug resistance (MDR) in Escherichia coli by enhancing the susceptibility of resistant strains to various antibiotics. In a study involving clinical isolates of E. coli, the addition of this compound resulted in a notable decrease in the minimum inhibitory concentration (MIC) for several antibiotics, including levofloxacin and linezolid. This suggests that the compound effectively inhibits the efflux mechanisms that bacteria utilize to resist antimicrobial agents .

Cytotoxicity and Imaging Studies

Recent investigations have also explored the potential of piperazine derivatives, including 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-, in cancer therapies. A related study synthesized piperazine-linked compounds and evaluated their cytotoxic effects against breast cancer cell lines. The results showed promising cytotoxicity while maintaining safety profiles against non-cancerous cells .

Molecular Docking Studies

In silico studies have further elucidated the interaction of these compounds with cancer-associated targets. Molecular docking simulations indicated that these piperazine derivatives could effectively target carbonic anhydrase IX (CAIX), a marker often overexpressed in tumors. This targeting capability positions them as potential candidates for theranostic applications in cancer treatment .

Synthetic Approaches

The synthesis of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- and its derivatives has been explored extensively. Various synthetic routes have been documented, often involving modifications to enhance their pharmacological properties. For instance, structural modifications can lead to derivatives with improved efficacy as efflux pump inhibitors or enhanced cytotoxicity against cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of this compound:

- Antimicrobial Resistance : A case study demonstrated the effectiveness of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- in restoring antibiotic sensitivity in resistant Pseudomonas aeruginosa strains. This emphasizes its potential role in clinical settings where antibiotic resistance poses significant challenges .

- Cancer Treatment : Another case study focused on piperazine-linked compounds showed their ability to penetrate cell membranes effectively and disperse within cytoplasm, enhancing their potential as drug delivery systems for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- involves its interaction with molecular targets such as enzymes and efflux pumps. The compound can inhibit the activity of efflux pumps in bacteria, leading to increased intracellular concentrations of antibiotics and enhanced antimicrobial efficacy . It also interacts with proteins and enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Key Structural Insights :

- Lipophilicity : The 1-naphthylmethyl group in 1-Piperazinecarboxamidine confers higher lipophilicity compared to phenyl or chlorophenyl substituents, enhancing membrane penetration and efflux pump binding .

- Electron-Donating Groups : Methoxy or hydroxy substituents (e.g., in 4-methoxyphenyl derivatives) improve solubility but may reduce efflux pump affinity compared to naphthylmethyl .

Table 2: Efflux Pump Inhibition Efficacy

Notable Findings:

- Bacterial Specificity : 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- shows broader activity in A. baumannii at 100 mg/L, reducing MICs of linezolid, chloramphenicol, and tetracycline by >8-fold, outperforming PAβN .

- Mechanistic Differences : Unlike PAβN, which selectively inhibits macrolide efflux, the naphthylmethyl-piperazine derivative acts on multiple antibiotic classes, suggesting a broader interaction with pump components .

Physicochemical and Pharmacokinetic Properties

Table 3: Drug-Likeness Parameters (SwissADME Predictions)

| Compound | LogP | HBA | HBD | Solubility (ESOL) | GI Absorption |

|---|---|---|---|---|---|

| 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)- | 3.2 | 4 | 2 | Moderate | High |

| 4-Phenylpiperazine-1-carboxamide | 2.8 | 3 | 2 | High | High |

| 1-(4-Chlorophenyl)piperazine | 2.5 | 2 | 1 | Low | Moderate |

Insights :

- Solubility: The carboxamidine group in 1-Piperazinecarboxamidine improves aqueous solubility compared to non-polar analogues like 1-(4-chlorophenyl)piperazine .

- GI Absorption : High gastrointestinal permeability is consistent across piperazine derivatives, making them suitable for oral administration .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl)-, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves alkylation or acylation of the piperazine core. For example, coupling 1-naphthylmethyl halides with piperazine derivatives under basic conditions (e.g., K₂CO₃ or DIPEA in DMF) is a common approach . To maximize yields:

- Use anhydrous solvents (e.g., DCM or DMF) under inert atmospheres to avoid side reactions.

- Optimize stoichiometry (1:1.5 molar ratio of piperazine to alkylating agent) and reflux conditions (60–80°C for 6–12 hours).

- Purify via column chromatography (silica gel, eluent: EtOAc/hexane) or crystallization .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : Confirm regiochemistry of substitutions using ¹H and ¹³C NMR. For instance, the naphthylmethyl group shows aromatic protons at δ 7.2–8.3 ppm and a benzylic CH₂ at δ 4.1–4.5 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₅H₁₈N₄).

- IR : Identify carboxamidine C=N stretches (~1640 cm⁻¹).

Contradictions (e.g., unexpected splitting in NMR) are resolved by repeating under deuterated solvents or using 2D NMR (COSY, HSQC) .

Basic: What biological activities are associated with this compound, and how are they experimentally validated?

Methodological Answer:

The compound is a known efflux pump inhibitor (EPI) in Gram-negative bacteria (e.g., E. coli AcrAB-TolC system). Validate via:

- MIC assays : Measure reduction in fluoroquinolone MICs in pump-overexpressing strains vs. mutants .

- Ethidium bromide accumulation assays : Quantify intracellular dye retention using fluorescence spectroscopy .

- Competitive binding studies : Use radiolabeled substrates to assess direct pump inhibition .

Advanced: How can researchers elucidate the structural basis of its efflux pump inhibition mechanism?

Methodological Answer:

- Molecular docking : Model interactions with AcrB using tools like AutoDock Vina and PubChem’s 3D conformer database .

- Site-directed mutagenesis : Test binding affinity to key residues (e.g., Phe615, Arg717 in AcrB) .

- Cryo-EM/X-ray crystallography : Resolve compound-pump complexes to identify binding pockets .

Advanced: How to resolve contradictions in efficacy data across bacterial strains?

Methodological Answer:

Strain-specific activity (e.g., efficacy in AcrAB-overexpressing but not AcrEF mutants) suggests pump specificity. Address via:

- Genetic knockout controls : Compare isogenic strains with/without target pumps.

- Transcriptomics : Quantify pump gene expression (e.g., RT-qPCR) to correlate with efficacy .

- Membrane permeability assays : Rule out outer membrane penetration issues using LPS mutants .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Work in a fume hood due to potential dust/aerosol formation.

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Solubility : Freely soluble in DMSO; slightly in ethanol. Avoid acetone due to poor solubility .

Advanced: How can computational tools predict its ADMET properties?

Methodological Answer:

- PubChem’s ADMET Predictor : Estimate logP (lipophilicity), bioavailability, and CYP inhibition .

- SwissADME : Analyze solubility (ESOL) and blood-brain barrier penetration.

- PASS Online : Predict toxicity endpoints (e.g., mutagenicity) using structure-activity relationships .

Advanced: What advanced analytical methods resolve crystallographic ambiguities in its derivatives?

Methodological Answer:

- SC-XRD : Resolve stereochemistry using single-crystal X-ray diffraction.

- Dynamic NMR : Study conformational exchange in solution (e.g., piperazine ring flipping).

- DFT calculations : Optimize geometries and compare with experimental data .

Advanced: How to design SAR studies to improve its efflux pump inhibition potency?

Methodological Answer:

- Substituent variation : Replace naphthyl with substituted aryl groups (e.g., 4-fluorobenzyl) to enhance hydrophobicity .

- Bioisosteric replacement : Swap carboxamidine with thiourea or guanidine groups to improve H-bonding .

- Proteoliposome assays : Test SAR variants against purified pump proteins to isolate target effects .

Basic: How to address solubility limitations in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous solubility.

- pH adjustment : Protonate the piperazine ring (pKa ~8.5) in acidic buffers .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.